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3-Deoxyglucosone - 4084-27-9

3-Deoxyglucosone

Catalog Number: EVT-315389
CAS Number: 4084-27-9
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Deoxyglucosone (3DG) is a highly reactive α-dicarbonyl sugar and a potent protein cross-linking agent []. It is a major intermediate in the Maillard reaction, a complex series of chemical reactions between reducing sugars and amino acids [, ]. In the context of scientific research, 3DG is primarily studied for its role in the formation of advanced glycation end products (AGEs) [, , ]. AGEs are a heterogeneous group of compounds formed by the reaction of sugars with proteins, lipids, and nucleic acids []. These compounds are implicated in the pathogenesis of various chronic diseases, including diabetes and its complications, aging, and neurodegenerative diseases [, , , ]. 3DG acts as a precursor for the formation of AGEs, contributing to their accumulation in tissues and exacerbating their detrimental effects [, ].

Glucose

Relevance: Glucose is a direct precursor to 3-deoxyglucosone in the Maillard reaction. [, , ] The structural difference lies in the absence of a hydroxyl group at the third carbon in 3-deoxyglucosone compared to glucose. [, , ] Both compounds are involved in the early stages of the Maillard reaction, but 3-deoxyglucosone is significantly more reactive and plays a more prominent role in forming advanced glycation end products (AGEs). [, ]

Fructose

Compound Description: Fructose is another simple sugar found naturally in fruits and honey. Like glucose, it's a significant source of energy for living organisms. In the context of the Maillard reaction, fructose demonstrates even higher reactivity than glucose, contributing to the formation of various intermediates, including 3-deoxyglucosone. []

Relevance: Fructose, similar to glucose, is a precursor to 3-deoxyglucosone in the Maillard reaction, but it exhibits higher reactivity in this process. [] Structurally, fructose differs from glucose in its isomeric form. While both contribute to AGE formation, the paper suggests that 3-deoxyglucosone production from fructose might not directly involve amino groups, unlike glucose. []

Relevance: Fructose-3-phosphate is a potential source of 3-deoxyglucosone in vivo, particularly within the lens of diabetic rats. [] The study suggests that this metabolite is produced from fructose and subsequently decomposes into 3-deoxyglucosone. [] This highlights the potential link between altered glucose metabolism and the accumulation of 3-deoxyglucosone, ultimately contributing to diabetic complications.

Advanced Glycation End Products (AGEs)

Compound Description: AGEs are a diverse group of compounds formed through the non-enzymatic reaction of sugars like glucose with proteins, lipids, or nucleic acids. This process, known as glycation, involves a complex cascade of reactions, with 3-deoxyglucosone acting as a key intermediate. AGEs have been implicated in various age-related diseases and diabetic complications. [, , ]

Relevance: 3-Deoxyglucosone is a crucial intermediate in the formation of AGEs. [, , ] While 3-deoxyglucosone itself is a reactive carbonyl species, it primarily contributes to the pathology of diabetes and aging by serving as a precursor for the generation of various AGEs. These AGEs, in turn, exert their damaging effects on tissues and organs, contributing to the development of complications.

Nε-carboxymethyllysine (CML)

Compound Description: Nε-carboxymethyllysine (CML) is a well-studied and prevalent AGE formed by the reaction of glucose with lysine residues in proteins. Its accumulation is associated with oxidative stress and inflammation, contributing to the development of diabetic complications. [, , , ]

Relevance: CML is a specific type of AGE formed through the Maillard reaction, in which 3-deoxyglucosone plays a significant role as a reactive intermediate. [, , , ] The presence of elevated levels of 3-deoxyglucosone can accelerate the formation of CML, contributing to the progression of diabetic complications.

Pentosidine

Compound Description: Pentosidine is another fluorescent AGE formed during the Maillard reaction. It is a cross-link formed between lysine and arginine residues in proteins. Pentosidine is often used as a biomarker for monitoring the progression of diabetic complications and aging due to its relative stability and ease of detection. [, , , ]

Relevance: Like CML, pentosidine is a specific type of AGE formed through the Maillard reaction, which 3-deoxyglucosone is known to accelerate. [, , , ] Increased levels of 3-deoxyglucosone would lead to a higher rate of pentosidine formation, further contributing to the development of age-related diseases and diabetic complications.

Methylglyoxal (MGO)

Compound Description: Methylglyoxal (MGO) is a highly reactive dicarbonyl compound formed as a byproduct of glucose metabolism. It plays a role in the formation of AGEs, particularly through its reaction with arginine residues in proteins. Elevated levels of MGO are associated with various pathological conditions, including diabetes and neurodegenerative disorders. [, , , , ]

Relevance: Although methylglyoxal can be formed independently, it can also be generated through the degradation of 3-deoxyglucosone. [, , , , ] Both are highly reactive dicarbonyl compounds that contribute to the formation of AGEs. The accumulation of either compound can accelerate AGE formation, amplifying the risk of developing diabetic complications and exacerbating age-related pathologies.

Glyoxal

Compound Description: Glyoxal, another highly reactive dicarbonyl compound, is formed during glucose autoxidation and lipid peroxidation. Like other reactive carbonyl species, glyoxal readily reacts with proteins, leading to the formation of AGEs and contributing to cellular damage. [, , ]

Relevance: While glyoxal is not directly derived from 3-deoxyglucosone, both are reactive carbonyl species and key players in the formation of AGEs. [, , ] Elevated levels of either compound, whether through increased production or impaired detoxification, contribute to the pathogenesis of diabetic complications and accelerate age-related damage by promoting the formation of AGEs.

5-hydroxymethyl-furan-2-carbaldehyde (5-HMF)

Compound Description: 5-hydroxymethyl-furan-2-carbaldehyde (5-HMF) is a well-known indicator of heat treatment in sugar-containing foods. It is formed through the dehydration of sugars, particularly fructose, under acidic conditions. While not directly related to 3-deoxyglucosone in terms of biosynthesis, both are indicators of sugar degradation and potential precursors to further reactions, including those leading to AGEs. [, , ]

Relevance: 5-HMF and 3-deoxyglucosone are both indicators of sugar degradation pathways, although their formation mechanisms and reactivity differ. [, , ] While 3-deoxyglucosone is a key player in the Maillard reaction and AGE formation, 5-HMF is considered more of a marker for heat treatment and storage conditions in food chemistry.

3-Deoxyfructose (3DF)

Compound Description: 3-Deoxyfructose (3DF) is a sugar formed during the metabolism of 3-deoxyglucosone. It is considered a less reactive compound compared to its precursor and is often used as a marker for 3-deoxyglucosone activity in vivo. []

Relevance: 3-Deoxyfructose is a direct metabolite of 3-deoxyglucosone, formed through one of the primary detoxification pathways of this reactive dicarbonyl compound. [] Elevated levels of 3-deoxyfructose can indirectly reflect increased 3-deoxyglucosone activity and potential accumulation, indicating an increased risk of AGE formation and associated pathologies.

3-deoxy-2-keto-gluconic acid (DGA)

Compound Description: 3-Deoxy-2-keto-gluconic acid (DGA) represents another metabolic product of 3-deoxyglucosone degradation. Similar to 3DF, its presence can indirectly reflect the activity of 3-deoxyglucosone and its potential contribution to diabetic complications. []

Relevance: Like 3DF, 3-deoxy-2-keto-gluconic acid is a degradation product of 3-deoxyglucosone, reflecting the activity of this reactive dicarbonyl compound in vivo. [] Measuring DGA levels, particularly in red blood cells, could provide valuable insights into the metabolic flux of 3-deoxyglucosone and its potential contribution to diabetic complications.

Glucosone

Compound Description: Glucosone is an α-dicarbonyl compound formed during the degradation of glucose, primarily via oxidative pathways. While not directly derived from 3-deoxyglucosone, glucosone shares structural similarities with 3-deoxyglucosone and participates in similar reactions leading to the formation of AGEs. []

Relevance: Glucosone, similar to 3-deoxyglucosone, is an α-dicarbonyl compound, although they differ in their formation pathways. [] Both contribute to AGE formation, and their accumulation reflects a state of increased carbonyl stress, potentially contributing to diabetic complications.

Amadori Compounds

Compound Description: Amadori compounds represent early-stage glycation products formed by the reversible reaction of glucose with the amino group of proteins, specifically the ε-amino group of lysine. These compounds, while less stable than AGEs, can further react and rearrange to form 3-deoxyglucosone and other reactive intermediates, ultimately contributing to the formation of AGEs. [, ]

Relevance: Amadori compounds are early intermediates in the Maillard reaction, and their degradation can lead to the formation of 3-deoxyglucosone. [, ] This highlights the continuous and interconnected nature of the Maillard reaction, where early glycation products contribute to the formation of more reactive intermediates like 3-deoxyglucosone, ultimately driving AGE formation and the development of diabetic complications.

Semantic Scholar Paper Reference Links:

Synthesis Analysis

3-Deoxyglucosone can be synthesized through multiple pathways:

  1. Maillard Reaction: This non-enzymatic reaction occurs between reducing sugars and amino acids, leading to the formation of 3-deoxyglucosone as a reactive intermediate. The reaction is significant in food chemistry and biological systems, particularly under conditions of elevated glucose levels .
  2. Polyol Pathway: In this pathway, glucose is converted to sorbitol by the enzyme aldose reductase, which can subsequently lead to the formation of 3-deoxyglucosone through further reactions involving oxidation and rearrangement .
  3. Self-condensation of Fructose: Fructose can undergo self-condensation reactions that yield 3-deoxyglucosone, especially in diabetic conditions where fructose levels are elevated .

The synthesis methods can be monitored using high-performance liquid chromatography (HPLC) or mass spectrometry to quantify levels of 3-deoxyglucosone in biological samples .

Molecular Structure Analysis

The molecular formula of 3-deoxyglucosone is C6_6H10_10O5_5, with a molecular weight of approximately 162.14 g/mol. Its structure features a dicarbonyl group (C=O) at positions 2 and 3 on the hexose ring. The compound exists predominantly in its open-chain form but can also adopt a cyclic structure under certain conditions.

Using nuclear magnetic resonance (NMR) spectroscopy, various structural characteristics have been elucidated. For example, 1^{1}H-NMR and 13^{13}C-NMR techniques reveal distinct chemical shifts corresponding to the hydrogen and carbon atoms in the molecule, confirming its identity as a reactive dicarbonyl compound .

Chemical Reactions Analysis

3-Deoxyglucosone participates in various chemical reactions:

  1. Formation of Advanced Glycation End-products (AGEs): When reacting with amino groups from proteins, it leads to the formation of AGEs such as Nε\varepsilon -carboxymethyllysine and pentosidine. These products significantly alter protein function and contribute to diabetic complications .
  2. Oxidative Stress Induction: The compound induces reactive oxygen species (ROS), which exacerbate oxidative stress within cells. This mechanism is particularly relevant in diabetic pathology where increased oxidative damage is observed .
  3. Inhibition of Cellular Enzymes: 3-Deoxyglucosone has been shown to inhibit key antioxidant enzymes like glutathione peroxidase, leading to impaired cellular defense against oxidative stress .
Mechanism of Action

The mechanism of action for 3-deoxyglucosone primarily involves its reactivity with proteins and nucleic acids:

  • Glycation: The interaction with amino groups results in glycation reactions that modify protein structures, leading to functional impairments. This process is crucial in the pathogenesis of diabetes-related complications as it affects long-lived proteins such as collagen and crystallin .
  • Induction of Apoptosis: In macrophage-derived cell lines and neuronal cells, 3-deoxyglucosone has been shown to induce apoptosis through oxidative stress mechanisms, contributing to tissue damage seen in diabetic patients .
  • Embryotoxicity: In pregnant women with diabetes, elevated levels of 3-deoxyglucosone have been linked to teratogenic effects on embryos due to oxidative stress pathways activated by this compound .
Physical and Chemical Properties Analysis

The physical properties of 3-deoxyglucosone include:

  • Appearance: It typically appears as a white to pale yellow solid.
  • Solubility: It is soluble in water due to its polar hydroxyl groups.
  • Stability: The stability of 3-deoxyglucosone can be affected by pH and temperature; it tends to degrade under extreme conditions or prolonged exposure to light.

Chemical properties include its high reactivity due to the presence of dicarbonyl groups that readily engage in nucleophilic addition reactions with amines and other nucleophiles .

Applications

The scientific applications of 3-deoxyglucosone are diverse:

  1. Biomarker for Diabetes: Its levels are used as an indicator for glycemic control and diabetic complications.
  2. Research on Aging: Investigations into the role of AGEs in aging processes often involve studying the effects of 3-deoxyglucosone on protein modifications.
  3. Drug Development: Compounds that can inhibit or neutralize the effects of 3-deoxyglucosone are being explored for potential therapeutic applications against diabetic complications .
  4. Food Chemistry: Understanding its formation during food processing helps improve food quality and safety by mitigating unwanted glycation reactions that produce harmful AGEs.

Properties

CAS Number

4084-27-9

Product Name

3-Deoxyglucosone

IUPAC Name

(4S,5R)-4,5,6-trihydroxy-2-oxohexanal

Molecular Formula

C6H10O5

Molecular Weight

162.14 g/mol

InChI

InChI=1S/C6H10O5/c7-2-4(9)1-5(10)6(11)3-8/h2,5-6,8,10-11H,1,3H2/t5-,6+/m0/s1

InChI Key

ZGCHLOWZNKRZSN-NTSWFWBYSA-N

SMILES

C(C(C(CO)O)O)C(=O)C=O

Synonyms

3-Deoxy-D-erythro-hexulose; 2-Keto-3-deoxyglucose; D-3-Deoxyglucosone; 3-Deoxy-D-erythro-hexos-2-ulose; 3DG; 3-Deoxy-D-glucosone;

Canonical SMILES

C(C(C(CO)O)O)C(=O)C=O

Isomeric SMILES

C([C@@H]([C@@H](CO)O)O)C(=O)C=O

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